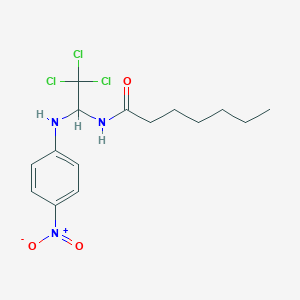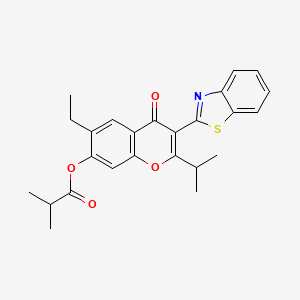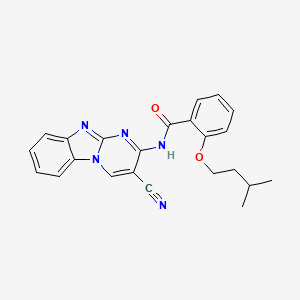
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea typically involves the reaction of 4,5-dihydro-1,3-thiazole-2-amine with methyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiazole ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell signaling, metabolism, and gene expression.
類似化合物との比較
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea can be compared with other thiazole derivatives such as:
2-Acetylthiazoline: Known for its use in flavor and fragrance industries.
Sulfathiazole: An antimicrobial agent used in veterinary medicine.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications in research and industry.
特性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC名 |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea |
InChI |
InChI=1S/C11H13N3OS/c1-12-10(15)14(11-13-7-8-16-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,15) |
InChIキー |
FFMRRTFZXCRQLH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C1=CC=CC=C1)C2=NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984815.png)

![Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11984827.png)
![2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11984836.png)
![2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide](/img/structure/B11984839.png)
![3-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984842.png)


